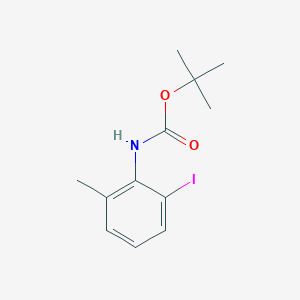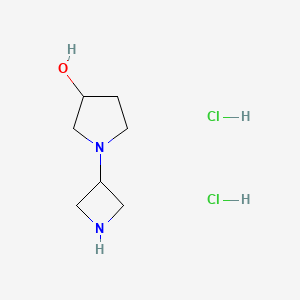
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride
Descripción general
Descripción
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound with the CAS Number: 1024589-68-1 . It is a solid substance with a molecular weight of 199.12 .
Molecular Structure Analysis
The InChI code for 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Synthesis of Novel Scaffolds : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a key component in the synthesis of various pharmaceutical scaffolds. For instance, it is used in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which are explored for pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Antibacterial Agents : It plays a role in the design and synthesis of potent antibacterial agents. For example, compounds with a 2-aminomethyl-1-azetidinyl group, related to 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, have shown significant antibacterial properties (Fujita, Chiba, Tominaga, & Hino, 1998).
Synthesis and Biological Evaluation
Central Nicotinic Receptors : This compound is used in synthesizing ligands for central nicotinic acetylcholine receptors (nAChR). Certain analogues, like pyrrolidinyl and azetidinyl compounds, have shown enhanced affinity and potential analgesic properties (Balboni, Marastoni, Merighi, Borea, & Tomatis, 2000).
Antidepressant and Nootropic Agents : Its derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, showing that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis Techniques
- Green Synthesis Methods : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is utilized in developing green synthesis methods. For example, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation demonstrates an environmentally friendly approach (Bandyopadhyay, Cruz, Yadav, & Banik, 2012).
Nicotinic Acetylcholine Receptors
- Ligands for nAChRs : It is integral in synthesizing ligands with high affinity for nicotinic acetylcholine receptors, which are important for exploring pharmacological properties and potential medications (Koren, Horti, Mukhin, Gündisch, Kimes, Dannals, & London, 1998).
Antifungal Agents
- Antifungal Activity : Derivatives of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride have been synthesized and shown significant antifungal activity, indicating its potential use in developing antifungal drugs (Rajput, Sharma, & Yashovardhan, 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRXWPLYFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

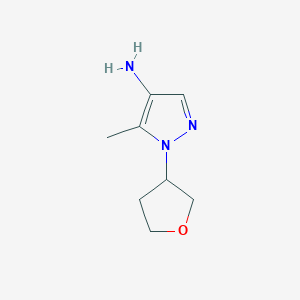

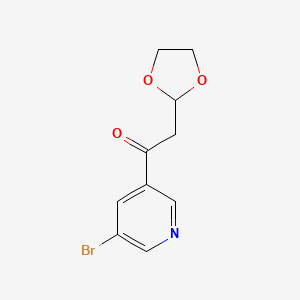
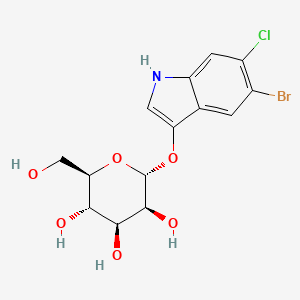
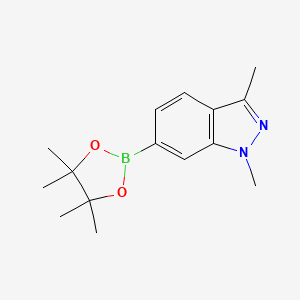
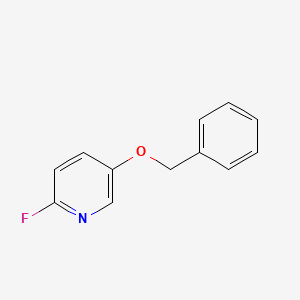
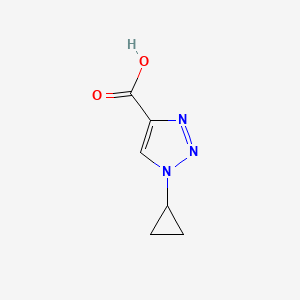
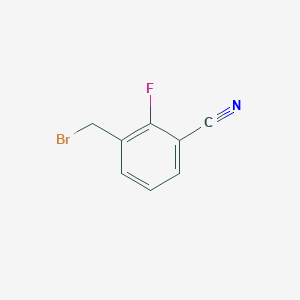
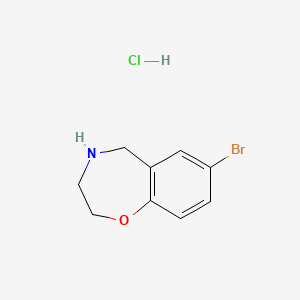
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)



